Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C10H7F3N2O5S |
|---|---|
Molecular Weight |
324.24 g/mol |
IUPAC Name |
methyl 4-(trifluoromethylsulfonyloxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H7F3N2O5S/c1-19-9(16)7-8(20-21(17,18)10(11,12)13)5-2-3-14-6(5)4-15-7/h2-4,14H,1H3 |
InChI Key |
WKIOIJOXIMJXHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1OS(=O)(=O)C(F)(F)F)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical or nucleophilic conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride derivatives under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl or sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, making it a candidate for various therapeutic applications. Some of the notable areas of investigation include:
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The trifluoromethyl group may enhance the compound's interaction with biological targets, potentially leading to improved efficacy.
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes suggests its potential as an anti-inflammatory agent. Molecular docking studies indicate that it can effectively bind to these enzymes, which are crucial in inflammatory processes .
- Antimicrobial Activity : Preliminary evaluations suggest that the compound may possess antimicrobial properties, although further research is needed to establish its effectiveness against specific pathogens .
Synthetic Routes
The synthesis of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves several steps:
- Formation of the Pyrrolo[2,3-c]pyridine Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Trifluoromethyl Group : This is often achieved using trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
- Sulfonylation : Reacting intermediates with sulfonyl chloride derivatives.
- Esterification : Finalizing the synthesis by converting the carboxylic acid group to a methyl ester .
Case Study 1: Anticancer Activity
A study explored the anticancer potential of structurally related compounds in vitro, demonstrating that modifications in the trifluoromethyl group significantly affected cytotoxicity against various cancer cell lines. The findings suggest that optimizing this moiety could enhance therapeutic outcomes .
Case Study 2: Anti-inflammatory Mechanism
In a molecular docking study, this compound was shown to interact favorably with COX enzymes. The binding affinity was evaluated using computational methods, revealing key interactions that could be targeted for drug design .
Mechanism of Action
The mechanism of action of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS No. | Substituents (Position) | Similarity Score | Key Differences vs. Target Compound |
|---|---|---|---|---|
| Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 1190321-49-3 | Cl (5), COOCH₃ (3) | 0.66 | Chloro substituent vs. triflyloxy; ring position |
| Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 885500-55-0 | Cl (4), COOCH₂CH₃ (5) | 0.65 | Ethyl ester; chloro vs. triflyloxy |
| Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 951625-93-7 | Cl (4), COOCH₃ (5) | 0.65 | Chloro vs. triflyloxy; pyrrolo[2,3-b] scaffold |
| 2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine | - | CF₃-Ph (2) | - | Trifluoromethylphenyl vs. triflyloxy; no ester |
| 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 1190313-55-3 | CHO (3), CH₃ (4), COOH (5) | - | Carboxylic acid vs. ester; formyl and methyl |
| Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | 147071-00-9 | COOCH₃ (5) | 0.70 | Lacks triflyloxy group; simpler scaffold |
Key Findings from Structural and Functional Comparisons
Triflyloxy vs. Chloro-substituted analogs (e.g., CAS 1190321-49-3) exhibit lower molecular weights and reduced steric hindrance, which may improve solubility but limit reactivity in certain synthetic pathways .
Ester vs.
Scaffold Variations :
- Pyrrolo[2,3-c]pyridine (target compound) vs. pyrrolo[2,3-b]pyridine (e.g., CAS 885500-55-0): The position of the nitrogen atoms alters electronic distribution, affecting binding interactions in enzyme inhibition studies .
Trifluoromethylphenyl vs. Triflyloxy :
- The trifluoromethylphenyl group in 2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine () introduces a bulky aromatic substituent, contrasting with the polar sulfonate ester in the target compound. This difference may influence pharmacokinetic properties such as metabolic stability .
Biological Activity
Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 324.24 g/mol
Its structure includes a pyrrolo[2,3-c]pyridine core and a trifluoromethylsulfonyl group, which may enhance its lipophilicity and facilitate cellular uptake, potentially increasing its biological efficacy .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole-containing compounds, including derivatives similar to this compound. For example, pyrrole derivatives have shown significant activity against various bacterial strains:
| Compound Type | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrole Derivatives | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 ng/mL |
| Pyrrole Derivatives | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 µg/mL |
| Pyrrole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 µg/mL |
These findings suggest that the incorporation of a trifluoromethyl group may enhance the antibacterial potency of related compounds .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The trifluoromethyl group is known to modulate the pharmacokinetic properties of compounds, influencing their absorption and distribution in biological systems .
Case Study: Antituberculosis Activity
Research has indicated that certain derivatives of pyrrole exhibit promising antituberculosis activity. For instance, a modified pyrrole derivative demonstrated an MIC of 5 µM against Mycobacterium tuberculosis, marking it as a lead compound for further development . This finding underscores the potential therapeutic applications of this compound in treating resistant strains of tuberculosis.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on related compounds, emphasizing the importance of functional groups in enhancing biological activity. The presence of the trifluoromethylsulfonyl moiety was found to significantly improve the potency against various pathogens compared to non-fluorinated analogs .
Q & A
Q. What are the typical synthetic routes for Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate?
- Methodological Answer : The compound is synthesized via sequential functionalization of the pyrrolo[2,3-c]pyridine core. Key steps include:
- Sulfonation : Introduction of the trifluoromethylsulfonyl (TFS) group using trifluoromethanesulfonic anhydride (Tf2O) under inert conditions (e.g., dry DCM, 0°C to room temperature) .
- Esterification : Methylation of the carboxylate group using methyl iodide (CH3I) and a base (e.g., K2CO3) in DMF or THF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. Critical Parameters :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate).
- Ensure anhydrous conditions to prevent hydrolysis of the TFS group.
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
- <sup>1</sup>H/<sup>19</sup>F NMR :
- <sup>1</sup>H NMR : Peaks for the pyrrolo[2,3-c]pyridine core (δ 7.5–8.5 ppm for aromatic protons), methyl ester (δ 3.9–4.1 ppm), and NH proton (δ ~10–12 ppm, broad) .
- <sup>19</sup>F NMR : A singlet at δ -78 ppm confirms the TFS group .
- HPLC-MS : Purity >95% (C18 column, acetonitrile/water + 0.1% formic acid) .
- Melting Point : Consistent with literature (e.g., 123–124°C for related sulfonated pyrrolopyridines) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the TFS group under anhydrous conditions?
- Methodological Answer : Low yields (<50%) are often due to moisture sensitivity or competing side reactions. Optimization strategies include:
- Pre-activation : Pre-treat reagents (e.g., Tf2O) with molecular sieves (3Å) for 24 hours .
- Temperature Control : Slowly warm from 0°C to room temperature over 12 hours to minimize decomposition.
- Solvent Choice : Use dichloroethane (DCE) instead of DCM for higher boiling points, reducing solvent evaporation .
- Quenching : Add cold aqueous NaHCO3 to stabilize intermediates before extraction.
Data Contradiction : Some protocols report higher yields in DCM (70%) versus DCE (60%) due to solubility differences . Validate via parallel small-scale trials.
Q. What strategies resolve discrepancies in biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies may arise from impurities, stereochemistry, or assay conditions. Steps to resolve include:
- Repurification : Re-crystallize or use preparative HPLC to eliminate byproducts (e.g., desulfonated derivatives) .
- Chiral Analysis : Use chiral columns (e.g., Chiralpak AD-H) to confirm enantiopurity, as racemization can occur during synthesis .
- Assay Standardization : Compare IC50 values under identical conditions (e.g., cell line, ATP concentration) .
Case Study : A study on TFS-containing pyrrolopyridines showed a 10-fold difference in kinase inhibition due to residual DMSO in assay buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
